CJB-090 2HCl
Overview
Description
CJB-090 2HCl is a dopamine D3 receptor partial agonist.
Scientific Research Applications
Dopamine D3 Receptor Partial Agonist CJB 090
Discriminative Stimulus Effects on Cocaine
CJB 090 significantly attenuated the discriminative stimulus effects of cocaine. It also attenuated the partial cocaine-like stimulus effects of the preferential D3 receptor agonist PD 128907 but not the preferential D2 receptor agonist sumanirole. Notably, CJB 090 did not attenuate either self-administration of cocaine or cocaine-induced reinstatement of extinguished drug-seeking at a dose that reduced responding maintained by food. It did not induce scratching or biting (typical effects of D2/3 receptor agonists) or catalepsy (typical effect of D2/3 receptor antagonists) (Achat-Mendes, Platt, Newman, & Spealman, 2009).
Cocaine Reinforcement and Priming Effects
The study found no evidence that CJB 090 reduced either the reinforcing or priming effects of cocaine. However, it suggests that acting via a D3 receptor mechanism, CJB 090 antagonized the discriminative stimulus effects of cocaine at a dose that did not induce adverse side effects (Achat-Mendes, Platt, Newman, & Spealman, 2009).
Modulation of Cocaine Effects
In a study evaluating the effects of the D3 receptor partial agonist CJB 090, it was observed that CJB 090 did not substitute for cocaine but significantly attenuated cocaine's discriminative stimulus effects when administered as a pretreatment. Interestingly, it also attenuated the partial cocaine-like stimulus effects of the D3 receptor agonist PD128907, but enhanced the partial cocaine-like stimulus effects of the D2 receptor agonist sumanirole. This study provides insights into the nuanced interaction of CJB 090 with cocaine, suggesting a complex interplay between different dopamine receptors (Achat-Mendes, Platt, Spealman, & Newman, 2008).
properties
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-4-pyridin-2-ylbenzamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O.2ClH/c27-22-6-5-8-24(25(22)28)32-18-16-31(17-19-32)15-4-3-14-30-26(33)21-11-9-20(10-12-21)23-7-1-2-13-29-23;;/h1-2,5-13H,3-4,14-19H2,(H,30,33);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMLWYKMUWYUEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CJB-090 2HCl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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